molecular formula C22H21NO5 B340214 2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

Cat. No.: B340214
M. Wt: 379.4 g/mol
InChI Key: MNGAWVIMAGAQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound with a unique structure that includes both isoindoline and tetramethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves a multi-step process. One common method includes the condensation of 2,3,5,6-tetramethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoindoline ring. The final step involves esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets. The isoindoline ring can interact with enzymes or receptors, modulating their activity. The tetramethylphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE: Unique due to its specific substitution pattern and combination of functional groups.

    Indole Derivatives: Compounds with similar isoindoline structures but different substituents.

    Tetramethylbenzene Derivatives: Compounds with similar tetramethylphenyl groups but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the isoindoline and tetramethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C22H21NO5/c1-12-9-13(2)15(4)20(14(12)3)18(24)11-28-19(25)10-23-21(26)16-7-5-6-8-17(16)22(23)27/h5-9H,10-11H2,1-4H3

InChI Key

MNGAWVIMAGAQGR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C)C

Origin of Product

United States

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